1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
CAS No.: 20743-51-5
VCID: VC3854340
Molecular Formula: C8H7N5O2
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, with the CAS number 20743-51-5, is a compound of interest in various chemical and pharmaceutical applications. It belongs to the tetrazole family, which is known for its versatility in medicinal chemistry due to the presence of multiple nitrogen atoms in its structure . This compound is particularly noted for its molecular weight of 205.1735 g/mol and a density of 1.533 g/cm³ . Synthesis and ApplicationsThe synthesis of tetrazoles, including 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, often involves the [3+2] cycloaddition reaction between nitrile derivatives and sodium azide. This reaction can be catalyzed by various agents, including metal salts and heterogeneous catalysts, under microwave irradiation, which enhances efficiency and yield . Tetrazoles are used in various applications, including as activators in phosphoramidite coupling reactions due to their acidic nature . Research Findings and Future DirectionsRecent advances in tetrazole synthesis have focused on improving yields and reducing reaction times through the use of advanced catalysts and reaction conditions . Future research on 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole could explore its potential as a building block for more complex molecules with specific biological activities. Additionally, its use in phosphoramidite activation suggests potential applications in nucleic acid synthesis and modification . |
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CAS No. | 20743-51-5 |
Product Name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole |
Molecular Formula | C8H7N5O2 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 1-methyl-5-(4-nitrophenyl)tetrazole |
Standard InChI | InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |
Standard InChIKey | ANAZYJLZMITTEC-UHFFFAOYSA-N |
SMILES | CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
PubChem Compound | 12672546 |
Last Modified | Feb 18 2024 |
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